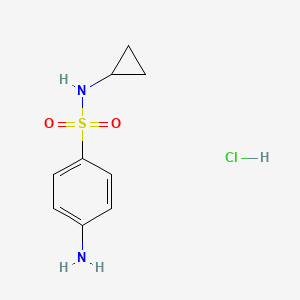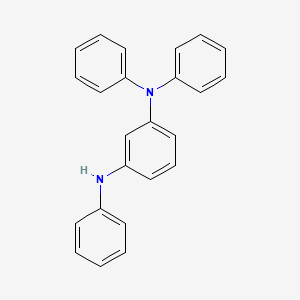
N1,N1,N3-Triphenylbenzene-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1,N1,N3-Triphenylbenzene-1,3-diamine typically involves the reaction of benzene-1,3-diamine with triphenylchloromethane under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: N1,N1,N3-Triphenylbenzene-1,3-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an acidic medium.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in an inert atmosphere.
Substitution: Halogens, electrophiles; typically carried out in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield amines .
Scientific Research Applications
N1,N1,N3-Triphenylbenzene-1,3-diamine has several scientific research applications, including:
Organic Electronics: Used as a hole-transport material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Optoelectronics: Employed in the development of optoelectronic devices due to its excellent charge-transport properties.
Chemical Sensors: Utilized in the fabrication of chemical sensors for detecting various analytes.
Mechanism of Action
The mechanism of action of N1,N1,N3-Triphenylbenzene-1,3-diamine involves its interaction with molecular targets and pathways related to charge transport. The compound’s structure allows for efficient charge transfer, making it suitable for use in electronic and optoelectronic devices . The specific molecular targets and pathways depend on the application and the environment in which the compound is used .
Comparison with Similar Compounds
N1,N1,N3-Triphenylbenzene-1,3-diamine: Known for its excellent charge-transport properties.
N1,N1,N3-Triphenylbenzene-1,4-diamine: Similar structure but different positional isomer, affecting its electronic properties.
N1,N1,N3-Triphenylbenzene-1,2-diamine: Another positional isomer with distinct electronic characteristics.
Uniqueness: this compound is unique due to its specific molecular structure, which provides optimal charge-transport properties for use in electronic and optoelectronic applications . Its ability to undergo various chemical reactions also makes it versatile for different research and industrial applications .
Properties
Molecular Formula |
C24H20N2 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
1-N,3-N,3-N-triphenylbenzene-1,3-diamine |
InChI |
InChI=1S/C24H20N2/c1-4-11-20(12-5-1)25-21-13-10-18-24(19-21)26(22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-19,25H |
InChI Key |
SLWKZPBLYVPJKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC(=CC=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-Oxaspiro[5.5]undecan-9-yl)methanamine](/img/structure/B12288202.png)
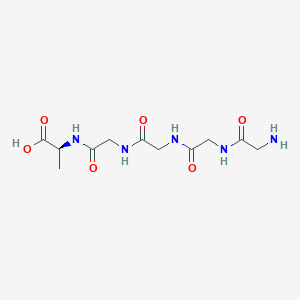
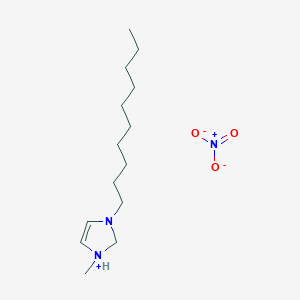
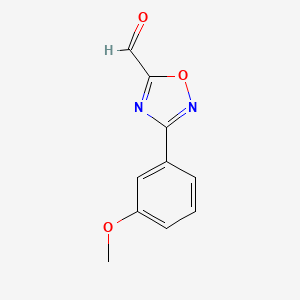
![tert-Butyl (1R,5S)-1-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12288227.png)
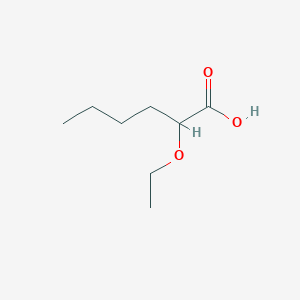
![2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydro-2H-pyran-3,4-diol](/img/structure/B12288236.png)
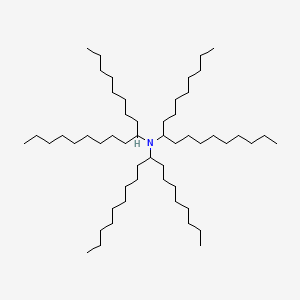
![[(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(2-{[bis(4-methoxyphenyl)(phenyl)methyl]amino}-8-bromo-6-oxo-6,9-dihydro-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12288248.png)
![(6R-trans)-7-[(2,2-diMethyl-1-oxopropyl)aMino]-3-Methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-](/img/structure/B12288250.png)
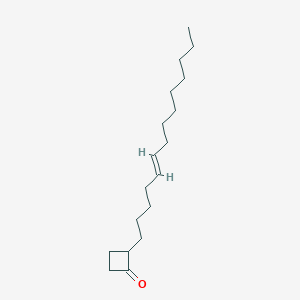
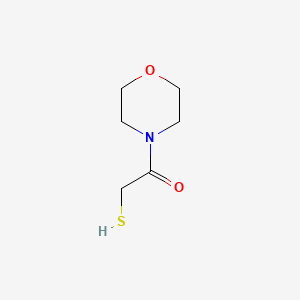
![5-Bromo-7-methyl-1H-indole-2,3-dione 3-[O-(2,2-difluoro-ethyl)-oxime]](/img/structure/B12288270.png)
